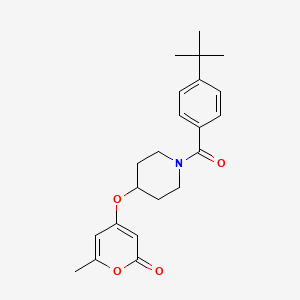

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

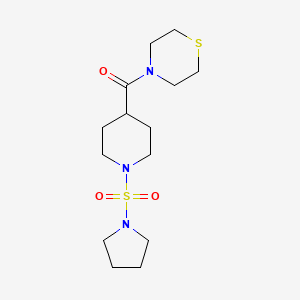

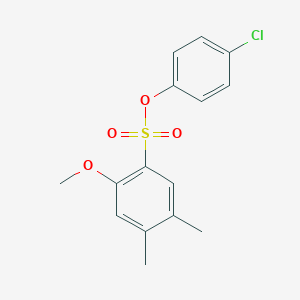

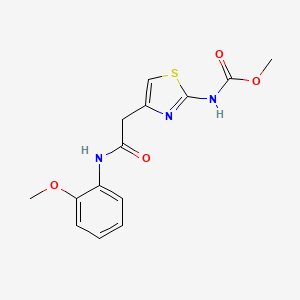

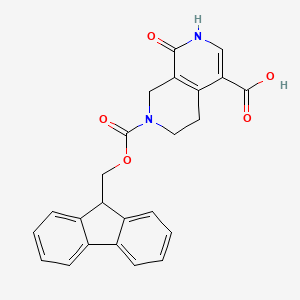

The compound is a complex organic molecule that contains a piperidine ring, a pyran ring, and a benzoyl group . Piperidine is a common motif in many pharmaceuticals and other biologically active compounds . The pyran ring is a six-membered heterocyclic ring, found in many natural products . The benzoyl group is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a piperidine ring often have basic properties, due to the presence of a nitrogen atom .Mecanismo De Acción

Target of Action

The compound, also known as “4-[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one”, is primarily used in the development of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .

Mode of Action

The compound acts as a semi-flexible linker in PROTAC development . It connects the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By forming a ternary complex with the target protein and E3 ubiquitin ligase, it leads to the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, leading to its degradation .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved . The specific molecular and cellular effects would depend on the identity of the target protein.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-13-19(14-20(24)26-15)27-18-9-11-23(12-10-18)21(25)16-5-7-17(8-6-16)22(2,3)4/h5-8,13-14,18H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCNKUHRJVCUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)

![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)

![4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2395946.png)

![4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B2395949.png)

![4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2395958.png)